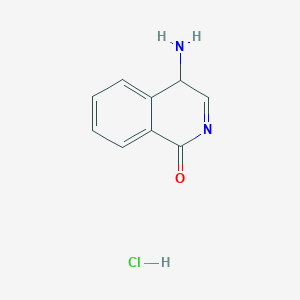
4-amino-4H-isoquinolin-1-one;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-amino-4H-isoquinolin-1-one;hydrochloride is a chemical compound that belongs to the class of isoquinolinones. Isoquinolinones are nitrogen-containing heterocycles that are widely studied due to their diverse biological activities and potential therapeutic applications. The hydrochloride salt form of 4-amino-4H-isoquinolin-1-one enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the synthetic routes for 4-amino-4H-isoquinolin-1-one involves the reaction of arynes with 4,5-disubstituted oxazoles through a tandem Diels–Alder reaction, followed by dehydrogenation, aromatization, and tautomerization processes . This method is transition-metal-free and can produce the compound in moderate to excellent yields.
Another method involves the reaction of N-(pivaloyloxy)-amides with ynamides in the presence of a Cp*Rh(III) catalyst through a C–H bond functionalization . This method also allows for the synthesis of oxazole derivatives when using Sc(OTf)3 as the catalyst.
Industrial Production Methods
Industrial production methods for 4-amino-4H-isoquinolin-1-one;hydrochloride typically involve scaling up the aforementioned synthetic routes. The transition-metal-free method is particularly advantageous for industrial production due to its simplicity and the absence of metal contaminants.
Analyse Des Réactions Chimiques
Types of Reactions
4-amino-4H-isoquinolin-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the isoquinolinone ring.
Substitution: The amino group can participate in substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted isoquinolinones and their derivatives, which can have different biological activities and applications.
Applications De Recherche Scientifique
4-amino-4H-isoquinolin-1-one;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as a PARP-1 inhibitor and topoisomerase I inhibitor.
Medicine: Due to its biological activities, it is investigated for potential therapeutic applications, including anti-cancer and anti-inflammatory properties.
Industry: The compound is used in the development of new materials and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-amino-4H-isoquinolin-1-one involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
4-amino-4H-isoquinolin-1-one can be compared with other similar compounds, such as:
4-hydroxy-2-quinolones: These compounds also have a nitrogen-containing heterocyclic structure and exhibit diverse biological activities.
Oxazole Derivatives: These compounds are important due to their presence in various biologically active compounds and pharmaceuticals.
The uniqueness of 4-amino-4H-isoquinolin-1-one lies in its specific biological activities, particularly its potential as a PARP-1 and topoisomerase I inhibitor, which makes it a valuable compound for therapeutic research.
Propriétés
Formule moléculaire |
C9H9ClN2O |
|---|---|
Poids moléculaire |
196.63 g/mol |
Nom IUPAC |
4-amino-4H-isoquinolin-1-one;hydrochloride |
InChI |
InChI=1S/C9H8N2O.ClH/c10-8-5-11-9(12)7-4-2-1-3-6(7)8;/h1-5,8H,10H2;1H |
Clé InChI |
AHBMKSXNSIHPME-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(C=NC2=O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


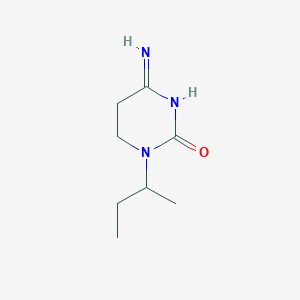
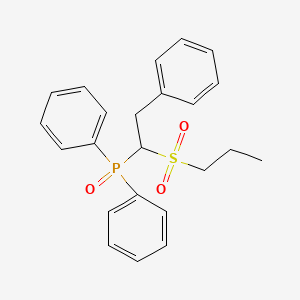
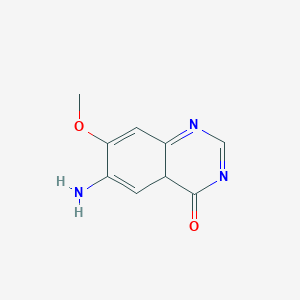


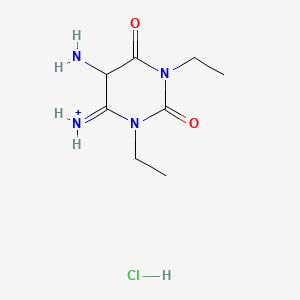
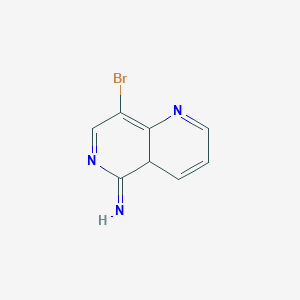
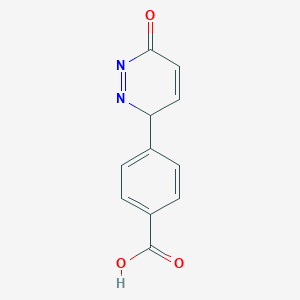

![N-[9-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-5H-purin-2-ylidene]-2-methylpropanamide](/img/structure/B12342919.png)
![tert-butyl N-[[(1S,5R)-8-azabicyclo[3.2.1]octan-3-yl]methyl]carbamate](/img/structure/B12342925.png)
gold(i)](/img/structure/B12342930.png)
![(2Z)-3-(chloromethyl)-2-(hydroxymethylidene)-1-oxopyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12342937.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide](/img/structure/B12342938.png)
